molecular formula C16H20N4S B12239927 1-Benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazine

1-Benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazine

Cat. No.: B12239927
M. Wt: 300.4 g/mol
InChI Key: CKVVEBIWIREHSZ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazine is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-Benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazine typically involves the reaction of piperazine derivatives with thiadiazole precursors. One common method involves the reaction of 1-benzylpiperazine with 5-cyclopropyl-1,3,4-thiadiazole-2-thiol in the presence of a suitable base such as triethylamine. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA replication by binding to DNA or interfering with the function of DNA polymerases . Additionally, it can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

1-Benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazine can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the presence of a cyclopropyl group and a piperazine ring, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H20N4S

Molecular Weight

300.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-cyclopropyl-1,3,4-thiadiazole

InChI

InChI=1S/C16H20N4S/c1-2-4-13(5-3-1)12-19-8-10-20(11-9-19)16-18-17-15(21-16)14-6-7-14/h1-5,14H,6-12H2

InChI Key

CKVVEBIWIREHSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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